molecular formula C21H14O6 B2463614 7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 859860-70-1

7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2463614
CAS No.: 859860-70-1
M. Wt: 362.337
InChI Key: ZATKHVNPZRWMQC-UHFFFAOYSA-N
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Description

7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves a multi-step process. One common method is the Perkin condensation followed by intramolecular lactonization. This involves the reaction of para-substituted 2-hydroxybenzaldehydes with succinic acid anhydride and sodium succinate under thermal or microwave conditions . The microwave-assisted reactions are preferred due to their shorter reaction times and higher yields compared to classical thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound

Chemical Reactions Analysis

Types of Reactions

7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different chromene derivatives.

    Substitution: Common in organic synthesis, substitution reactions can modify the compound’s structure by replacing specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2,2’-dione derivatives, while reduction can produce various hydroxychromenes.

Scientific Research Applications

7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-oxopropoxy)-2H-chromen-2-one
  • 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
  • 4-ethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Uniqueness

What sets 7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione apart from similar compounds is its unique bichromene structure, which may confer distinct biological activities and chemical properties

Properties

IUPAC Name

4-(2-oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-12(22)11-25-14-6-7-15-16(10-20(23)26-19(15)9-14)17-8-13-4-2-3-5-18(13)27-21(17)24/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATKHVNPZRWMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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